molecular formula C21H24N4O2 B12238510 4-Cyclopropyl-6-[5-(4-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

4-Cyclopropyl-6-[5-(4-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12238510
M. Wt: 364.4 g/mol
InChI Key: YXCZNAYMCSRXSH-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[5-(4-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxybenzoyl group, and a pyrimidine ring

Preparation Methods

Chemical Reactions Analysis

4-Cyclopropyl-6-[5-(4-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[5-(4-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and compounds with cyclopropyl or methoxybenzoyl groups. Some examples are:

These compounds share structural similarities but may differ in their specific applications and mechanisms of action. The uniqueness of 4-Cyclopropyl-6-[5-(4-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine lies in its combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C21H24N4O2/c1-27-18-6-4-15(5-7-18)21(26)25-11-16-9-24(10-17(16)12-25)20-8-19(14-2-3-14)22-13-23-20/h4-8,13-14,16-17H,2-3,9-12H2,1H3

InChI Key

YXCZNAYMCSRXSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C5CC5

Origin of Product

United States

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